molecular formula C14H18N4O B2722926 N-[1-(pyrazin-2-yl)azetidin-3-yl]cyclohex-3-ene-1-carboxamide CAS No. 2415516-57-1

N-[1-(pyrazin-2-yl)azetidin-3-yl]cyclohex-3-ene-1-carboxamide

Cat. No.: B2722926
CAS No.: 2415516-57-1
M. Wt: 258.325
InChI Key: ADOMUIXCACPXIY-UHFFFAOYSA-N
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Description

N-[1-(pyrazin-2-yl)azetidin-3-yl]cyclohex-3-ene-1-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrazine ring, an azetidine ring, and a cyclohexene ring, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(pyrazin-2-yl)azetidin-3-yl]cyclohex-3-ene-1-carboxamide typically involves multiple steps, starting with the preparation of the azetidine and pyrazine intermediates. One common method involves the reaction of pyrazine with azetidine under controlled conditions to form the desired compound. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as palladium on carbon to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process may also include purification steps such as recrystallization and chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-[1-(pyrazin-2-yl)azetidin-3-yl]cyclohex-3-ene-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions often involve reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Common substitution reactions include nucleophilic substitution using reagents like sodium hydroxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[1-(pyrazin-2-yl)azetidin-3-yl]cyclohex-3-ene-1-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N-[1-(pyrazin-2-yl)azetidin-3-yl]cyclohex-3-ene-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-[1-(pyrazin-2-yl)azetidin-3-yl]cyclohex-3-ene-1-carboxamide: Unique due to its combination of pyrazine, azetidine, and cyclohexene rings.

    Cyclohexanecarboxamide derivatives: Similar in structure but may lack the pyrazine or azetidine rings.

    Azetidine derivatives: Similar in having the azetidine ring but may differ in other structural components.

Uniqueness

This compound stands out due to its unique combination of three different ring systems, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-(1-pyrazin-2-ylazetidin-3-yl)cyclohex-3-ene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O/c19-14(11-4-2-1-3-5-11)17-12-9-18(10-12)13-8-15-6-7-16-13/h1-2,6-8,11-12H,3-5,9-10H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADOMUIXCACPXIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC=C1)C(=O)NC2CN(C2)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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